molecular formula C8H19NO B13244279 4,4-Dimethyl-2-(methylamino)pentan-1-ol

4,4-Dimethyl-2-(methylamino)pentan-1-ol

Cat. No.: B13244279
M. Wt: 145.24 g/mol
InChI Key: DMGLTEWVNWMGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chemical compound with the molecular formula C8H19NO. It is a derivative of pentanol and contains both a methylamino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol typically involves the reaction of 4,4-dimethyl-2-pentanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(methylamino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethyl-2-pentanone, while reduction could produce various amines or alcohols.

Scientific Research Applications

4,4-Dimethyl-2-(methylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical drugs.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-(methylamino)pentan-1-ol exerts its effects involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-pentanone: Lacks the methylamino group, making it less reactive in certain types of reactions.

    2-Methyl-2-pentanol: Contains a different arrangement of functional groups, leading to different chemical properties.

    4,4-Dimethyl-2-(ethylamino)pentan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

4,4-Dimethyl-2-(methylamino)pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4,4-dimethyl-2-(methylamino)pentan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(2,3)5-7(6-10)9-4/h7,9-10H,5-6H2,1-4H3

InChI Key

DMGLTEWVNWMGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CO)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.